1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

Catalog No.
S11282543
CAS No.
M.F
C11H22N2O2S
M. Wt
246.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

Product Name

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine

IUPAC Name

1-ethylsulfonyl-4-pyrrolidin-1-ylpiperidine

Molecular Formula

C11H22N2O2S

Molecular Weight

246.37 g/mol

InChI

InChI=1S/C11H22N2O2S/c1-2-16(14,15)13-9-5-11(6-10-13)12-7-3-4-8-12/h11H,2-10H2,1H3

InChI Key

VFUXUXXGZRAVNF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2CCCC2

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with an ethylsulfonyl group and a pyrrolidine moiety. The presence of the sulfonyl group enhances the compound's solubility and reactivity, making it a valuable target in medicinal chemistry and pharmacological research.

Due to the functional groups present:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation: Under specific conditions, the ethylsulfonyl group can be oxidized to form sulfoxides or sulfones, altering its reactivity and potential applications.
  • Reduction: The compound may also be subjected to reduction reactions that can convert certain functional groups, potentially modifying its biological activity.

1-(Ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine exhibits notable biological activity, particularly in the realm of neuropharmacology. Studies have indicated that it may act as an antagonist at neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation. Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in treating conditions such as anxiety and depression.

The synthesis of 1-(ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidine Ring: Starting from readily available precursors, the piperidine ring is constructed through cyclization reactions.
  • Sulfonylation: The ethylsulfonyl group is introduced via sulfonation reactions, often using ethylsulfonyl chloride in the presence of a base.
  • Pyrrolidine Attachment: Finally, the pyrrolidine moiety is added through nucleophilic substitution or coupling reactions.

Optimizing these steps can enhance yield and purity, often employing catalysts and controlled reaction conditions.

The compound has diverse applications across several fields:

  • Pharmaceutical Development: Due to its potential biological activity, it is investigated for use in developing new therapeutic agents targeting neurokinin receptors.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Agricultural Chemistry: Its properties may also be explored for developing agrochemicals with specific modes of action.

Interaction studies have focused on understanding how 1-(ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine interacts with various biological targets. Research indicates that it may inhibit specific receptor activities, which could lead to therapeutic effects in conditions related to neurokinin signaling pathways. Further studies are required to elucidate its full pharmacological profile and mechanism of action.

Several compounds share structural similarities with 1-(ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(1-Pyrrolidinyl)piperidineContains a piperidine ring with a pyrrolidine substituentLacks sulfonyl functionality
1-(3-Chlorobenzyl)-4-(pyrrolidin-1-yl)piperazineSubstituted piperazine ringDifferent substituents affecting reactivity
4-Ethyl-4-(pyrrolidin-1-yl)piperidineSimilar piperidine structure without sulfonyl groupFocused on ethyl substitution rather than sulfonate

These compounds highlight the uniqueness of 1-(ethylsulfonyl)-4-(pyrrolidin-1-yl)piperidine due to its specific sulfonyl group, which influences its chemical behavior and potential applications in pharmacology.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

246.14019912 g/mol

Monoisotopic Mass

246.14019912 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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